molecular formula C27H38N5O9P B605208 Afabicin diolamine CAS No. 1518800-36-6

Afabicin diolamine

Cat. No. B605208
CAS RN: 1518800-36-6
M. Wt: 607.6
InChI Key: RLXLAXQJCXOHNX-OJYIHNBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afabicin diolamine is an antibiotic agent.

Scientific Research Applications

1. Bone and Joint Tissue Penetration

Afabicin diolamine, initially known as Debio 1450 or AFN-1720, has been studied for its potential in treating bone and joint infections. Ménétrey et al. (2018) conducted research on patients undergoing elective hip replacement surgery, demonstrating the effective penetration of afabicin into bone tissues. This study supports the potential use of afabicin in treating staphylococcal bone or joint infections (Ménétrey et al., 2018).

2. Treatment of Acute Bacterial Skin and Skin Structure Infections

Afabicin has been evaluated for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. Wittke et al. (2020) conducted a clinical trial comparing afabicin with vancomycin/linezolid, demonstrating its noninferiority and suggesting its potential for treating ABSSSI and other staphylococcal infections (Wittke et al., 2020).

3. Activity Against Intracellular Staphylococcus aureus

Afabicin's efficacy against intracellular forms of Staphylococcus aureus, including strains resistant to current antistaphylococcal agents, was investigated by Peyrusson et al. (2019). The study highlighted afabicin's rapid accumulation in cells and its potential to control the intracellular growth and survival of S. aureus (Peyrusson et al., 2019).

properties

CAS RN

1518800-36-6

Molecular Formula

C27H38N5O9P

Molecular Weight

607.6

IUPAC Name

2-aminoethanol;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C23H24N3O7P.2C2H7NO/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;2*3-1-2-4/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);2*4H,1-3H2/b9-7+;;

InChI Key

RLXLAXQJCXOHNX-OJYIHNBOSA-N

SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O.C(CO)N.C(CO)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Afabicin diolamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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